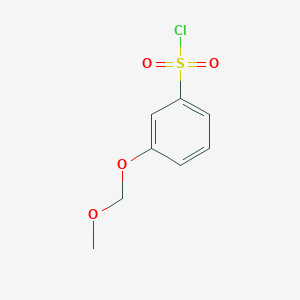
3-(Methoxymethoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H9ClO4S and a molecular weight of 236.7 g/mol. This compound is commonly used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-(Methoxymethoxy)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Hydrolysis reactions are usually conducted in aqueous or mixed aqueous-organic solvents under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
3-(Methoxymethoxy)benzene-1-sulfonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis:
Medicinal Chemistry: Employed in the synthesis of sulfonamide-based drugs and other bioactive compounds.
Material Science: Utilized in the modification of polymers and other materials to introduce sulfonyl functional groups.
Analytical Chemistry: Used in the derivatization of analytes for improved detection and quantification.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)benzene-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)benzene-1-sulfonyl chloride: Similar in structure but with a methoxymethyl group instead of a methoxymethoxy group.
4-(Methoxymethoxy)benzene-1-sulfonyl chloride: Similar in structure but with the methoxymethoxy group at the para position.
Uniqueness
3-(Methoxymethoxy)benzene-1-sulfonyl chloride is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and solubility properties compared to other sulfonyl chlorides .
Biological Activity
3-(Methoxymethoxy)benzene-1-sulfonyl chloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₉ClO₃S
- SMILES : COCC1=CC(=CC=C1)S(=O)(=O)Cl
- InChI : InChI=1S/C8H9ClO3S/c1-12-6-7-3-2-4-8(5-7)13(9,10)11/h2-5H,6H2,1H3
Synthesis
The synthesis of this compound typically involves the reaction of 3-(methoxymethoxy)benzene with a sulfonyl chloride reagent. This process can be optimized using various methods, including:
- Reaction with Sulfonyl Chloride : The compound is synthesized by reacting 3-(methoxymethoxy)benzene with thionyl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H).
- Catalytic Methods : The use of catalysts can enhance yields and reduce by-products during the synthesis process.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target enzymes. It acts as an irreversible inhibitor of serine proteases by reacting with the hydroxyl group of serine residues in the active site, leading to enzyme inactivation. This mechanism is crucial for its application in enzyme inhibition studies and drug development.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, sulfonyl fluorides are known to inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism.
Anticancer Activity
Studies have shown that sulfonyl chlorides can exhibit anticancer properties by inhibiting specific signaling pathways associated with tumor growth. The compound's structural features may enhance its specificity towards cancer cell lines.
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. In vitro studies have demonstrated its effectiveness against various serine proteases, making it a candidate for further research in therapeutic applications.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Enzyme Inhibition | A study demonstrated that this compound effectively inhibited serine proteases, showing a significant reduction in enzymatic activity at low concentrations (IC50 values reported). |
| Antimicrobial Activity | Research indicated that derivatives of this compound displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections. |
| Anticancer Activity | Compounds related to this sulfonyl chloride were tested against various cancer cell lines, revealing cytotoxic effects that warrant further exploration for anticancer drug development. |
Properties
Molecular Formula |
C8H9ClO4S |
|---|---|
Molecular Weight |
236.67 g/mol |
IUPAC Name |
3-(methoxymethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H9ClO4S/c1-12-6-13-7-3-2-4-8(5-7)14(9,10)11/h2-5H,6H2,1H3 |
InChI Key |
OATAIQBOFBLONL-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















